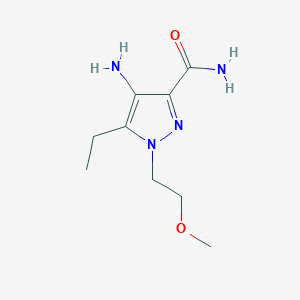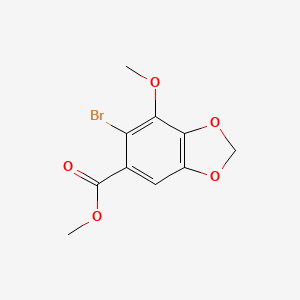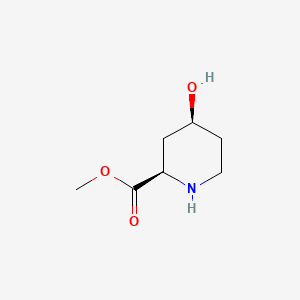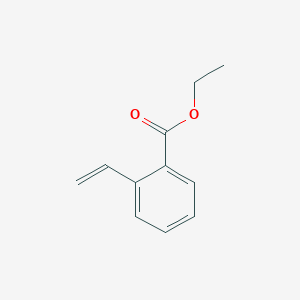
Pyrimidine-2-sulfonyl Chloride
Descripción general
Descripción
Pyrimidine-2-sulfonyl Chloride is a chemical compound belonging to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis. This compound features a pyrimidine ring, a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3, with a sulfonyl chloride group attached to the second carbon. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-2-sulfonyl Chloride typically involves the chlorination of pyrimidine-2-sulfonic acid. One common method includes the reaction of pyrimidine-2-sulfonic acid with phosphorus pentachloride (PCl₅) under controlled conditions. The reaction proceeds as follows: [ \text{Pyrimidine-2-sulfonic acid} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous or stepwise addition of phosphorus pentachloride to a reaction solution containing pyrimidine-2-sulfonic acid. The reaction mixture is then subjected to distillation under reduced pressure to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine-2-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form sulfinyl or sulfenyl derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Aplicaciones Científicas De Investigación
Pyrimidine-2-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs with potential therapeutic effects, such as anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Pyrimidine-2-sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are crucial in the synthesis of complex molecules and in modifying the chemical properties of target compounds .
Comparación Con Compuestos Similares
Pyridine-3-sulfonyl Chloride: Similar in structure but with the sulfonyl chloride group attached to a pyridine ring.
Pyrimidine-4-sulfonyl Chloride: Similar in structure but with the sulfonyl chloride group attached to the fourth carbon of the pyrimidine ring.
Benzenesulfonyl Chloride: A simpler aromatic sulfonyl chloride with the sulfonyl chloride group attached to a benzene ring.
Uniqueness: Pyrimidine-2-sulfonyl Chloride is unique due to its specific positioning of the sulfonyl chloride group on the pyrimidine ring, which influences its reactivity and the types of derivatives it can form. This positioning allows for selective reactions and the synthesis of compounds with distinct biological and chemical properties .
Propiedades
IUPAC Name |
pyrimidine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULAGHAXBSYDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468069 | |
| Record name | Pyrimidine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220548-03-8 | |
| Record name | Pyrimidine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)









